Tris(2-phenylpyridine)iridium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Electrophosphorescent Materials

Ir(ppy)3 is widely employed as a precursor molecule for the synthesis of electrophosphorescent materials [, ]. These materials have the ability to convert electrical energy into light, making them crucial components in Organic Light-Emitting Diodes (OLEDs). Ir(ppy)3 offers several advantages:

- Green Light Emission: It exhibits phosphorescence, a process leading to efficient and pure green light emission [].

- High Phosphorescence Quantum Yield: Ir(ppy)3 possesses a near-unity phosphorescence quantum yield, signifying its exceptional ability to convert absorbed energy into emitted light [, ].

These properties make Ir(ppy)3 a valuable starting point for researchers developing advanced OLED materials with superior performance.

Iridium-Based Luminescent Materials Research

Beyond its role in OLEDs, Ir(ppy)3 serves as a building block for various iridium-based luminescent materials with diverse applications. Researchers leverage its luminescent properties to develop:

Chemical Sensors

By incorporating Ir(ppy)3 into sensor designs, scientists can create materials that respond to specific chemicals by altering their luminescence []. This allows for the detection of various analytes with high sensitivity.

Biomedical Imaging Probes

The luminescent properties of Ir(ppy)3 can be tailored for use in biomedical imaging probes. By attaching biorecognition molecules to Ir(ppy)3, researchers can design probes that specifically target biological structures within living cells for visualization purposes [].

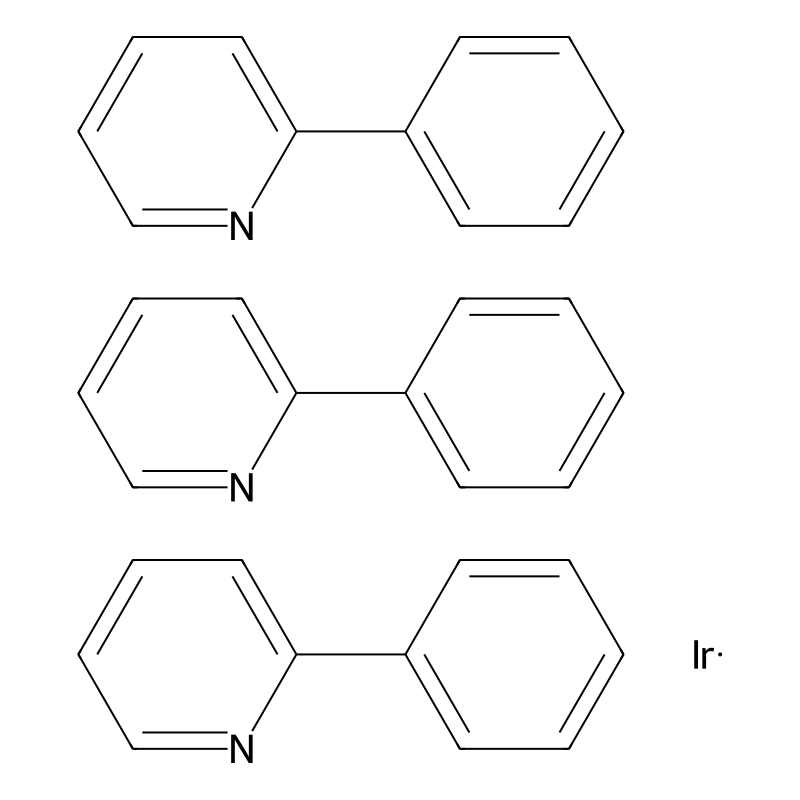

Tris(2-phenylpyridine)iridium, also known as Iridium(III) tris(2-phenylpyridine), is an organometallic complex with the chemical formula . This compound is characterized by its unique structure, where three monoanionic 2-phenylpyridine ligands coordinate to a central iridium atom. It appears as a yellow-green solid and exhibits strong electroluminescent properties, emitting green light when excited. The complex adopts a facial stereochemistry, contributing to its chiral nature, which is significant in various applications, particularly in organic light-emitting diodes (OLEDs) due to its high quantum yields and thermal stability .

Ir(ppy)3 functions as a phosphorescent emitter in OLEDs. Upon electrical stimulation, the molecule absorbs energy, promoting an electron from the metal (Ir) to a ligand-centered orbital. This excited state can relax through two pathways:

- Fluorescence: A faster process where the excited electron returns to the ground state, emitting light (typically blue).

- Phosphorescence: A slower, spin-forbidden process involving intersystem crossing (change in electron spin) to a long-lived triplet excited state. This triplet state then relaxes to the ground state, emitting lower-energy light (typically green).

The unique properties of Ir(ppy)3 allow for both fluorescence and phosphorescence, leading to efficient light emission in OLEDs.

- Ir(ppy)3 is considered to have low to moderate toxicity.

- However, it is recommended to handle the compound with care, using appropriate personal protective equipment (PPE) such as gloves and eye protection to avoid skin and eye contact.

- Ir(ppy)3 is not highly flammable but should be handled away from heat and ignition sources as a precaution.

- Photocatalytic C–H Arylation: It facilitates the arylation of cyano(hetero)arenes using tertiary amines.

- Trifluoromethylation: The complex is effective in the trifluoromethylation of alkenes and alkynes.

- Reduction Reactions: It catalyzes the reduction of alkyl, alkenyl, and aryl iodides and supports intramolecular reductive cyclizations.

- Visible-Light Photoredox Reactions: It enables visible-light photoredox arylation of thiols with various aryl halides .

Research indicates that tris(2-phenylpyridine)iridium may possess biological activity, particularly in the realm of cancer therapy. Studies have explored its potential as a modifier in optogenetic control, notably in organisms like Drosophila melanogaster. Additionally, it has been investigated for its role in developing metal-containing nucleosides with therapeutic and diagnostic applications against cancer .

The synthesis of tris(2-phenylpyridine)iridium typically involves cyclometalation reactions. The general procedure includes:

- Reactants: Iridium trichloride and 2-phenylpyridine are combined.

- Reaction Conditions: The mixture is heated under inert conditions (often argon) at elevated temperatures (around 205 °C) for extended periods (up to 48 hours).

- Formation of Product: The reaction yields a yellow solid which can be purified through various methods .

This method has been refined to enhance yield and purity, making it a reliable approach for producing this important complex.

Tris(2-phenylpyridine)iridium finds extensive use in several fields:

- Organic Light-Emitting Diodes (OLEDs): Its high quantum efficiency and stability make it one of the most successful green triplet emitters for OLED technology.

- Photocatalysis: It is employed in organic synthesis as a photocatalyst for various transformations, including the formation of complex organic molecules.

- Optogenetics: The compound has applications in controlling biological systems through light-triggered mechanisms .

Interaction studies involving tris(2-phenylpyridine)iridium focus on its behavior in photochemical processes and its interactions with biological systems. These studies aim to elucidate how the compound can be effectively utilized in therapeutic contexts or enhanced catalytic performances. Research continues to explore its interactions with different substrates and ligands to expand its applicability in synthetic chemistry and biological systems .

Tris(2-phenylpyridine)iridium belongs to a broader class of cyclometalated iridium complexes. Here are some similar compounds:

| Compound Name | Unique Features |

|---|---|

| Tris(1-phenylisoquinoline)iridium | Exhibits different emission properties; used in OLEDs |

| Fac-Tris(3-methylpyrazole)iridium | Shows potential for different catalytic applications |

| Tris(4-methylpyridine)iridium | Different ligand properties affect reactivity |

Uniqueness of Tris(2-phenylpyridine)iridium

What sets tris(2-phenylpyridine)iridium apart from other similar compounds is its exceptional phosphorescence efficiency and stability under operational conditions in OLEDs. Its ability to utilize both singlet and triplet excitons maximizes light emission efficiency, making it particularly valuable in display technologies. Additionally, its unique chiral structure allows for specific interactions that can be exploited in both catalysis and biological applications .

Facial Isomer Dominance

Tris(2-phenylpyridine)iridium exists predominantly in the facial (fac) isomer configuration, which represents the thermodynamically favored form at elevated temperatures [1] [2]. The facial isomer is characterized by its non-centrosymmetric molecular structure with three identical 2-phenylpyridinato ligands arranged around the central iridium(III) ion. Crystallographic studies have definitively established that fac-Ir(ppy)₃ crystallizes in the centrosymmetric space group P3̄ [3] [4]. Despite the molecular non-centrosymmetry, the crystal structure achieves centrosymmetry through the systematic arrangement of enantiomeric molecules within the unit cell.

The facial configuration is distinguished from the meridional (mer) isomer by the specific geometric arrangement of the three cyclometalated ligands. In the facial isomer, all three phenyl carbon atoms coordinated to iridium are positioned on the same face of the octahedron, while the three pyridine nitrogen atoms occupy the opposite face [1]. This arrangement results in near-identical bond lengths, with average Ir-C distances of 2.018 Å and average Ir-N distances of 2.123 Å [1].

The molecular symmetry in the gas phase corresponds to C₃ point group symmetry, although this is lowered to C₃ site symmetry in the crystalline environment due to matrix effects [3] [5]. This symmetry reduction has significant implications for the photophysical properties, particularly affecting the zero-field splitting of the triplet state manifold.

Packing Motifs and π-Stacking Interactions

The crystal structure of fac-Ir(ppy)₃ exhibits complex intermolecular packing arrangements dominated by multiple types of π-π interactions [3] [6] [7]. The molecular packing topology is identical to that observed for [Ru(bpy)₃]⁰, indicating a common structural motif among octahedral transition metal complexes with aromatic ligands [3].

Three distinct types of π-stacking interactions have been identified in the crystal structure:

T-shaped π Interactions: These interactions occur between aromatic rings from different molecules arranged in a perpendicular geometry. The T-shaped configuration minimizes electrostatic repulsion while maintaining favorable π-π overlap [3].

Shifted π Stack Geometry: This represents displaced parallel π-π interactions where aromatic rings from adjacent molecules are offset rather than directly superimposed. This arrangement optimizes both π-π interactions and reduces steric hindrance [3].

Offset π-π Stacking: Direct face-to-face interactions between ppy ligands from neighboring molecules occur with typical intermolecular distances of 3.4-3.8 Å [6] [7]. These interactions are particularly important in determining the aggregation behavior in solution.

The systematic twinning observed in fac-Ir(ppy)₃ crystals leads to the formation of distinct crystalline domains with alternating chirality. Within the bulk domains, there is rigorous alternation between Δ and Λ enantiomers, while the domain interfaces feature homochiral fac-Ir(ppy)₃ contacts [3]. This structural organization has direct consequences for the emission properties, with different emission maxima observed for bulk material (18,350 cm⁻¹, 545 nm) versus domain interfaces (19,700 cm⁻¹, 507 nm) [3].

Aggregation studies in nonpolar solvents have revealed the formation of tetrameric structures consisting of two Δ-fac-Ir(ppy)₃-Λ-fac-Ir(ppy)₃ pairs [6] [7]. These aggregates are stabilized by both offset π-π stacking interactions between ppy ligands and long-range electrostatic dipole-dipole interactions. The dipole moment of fac-Ir(ppy)₃ has been calculated to be 6.5 D, making these electrostatic interactions significant contributors to the overall crystal packing energy [3].

Molecular Orbital and Spin-Orbit Coupling Studies

Density Functional Theory (DFT) Simulations

Comprehensive DFT calculations have provided detailed insights into the electronic structure of fac-Ir(ppy)₃ [8] [9]. The frontier molecular orbitals exhibit distinct spatial distributions that are crucial for understanding the photophysical properties.

The Highest Occupied Molecular Orbital (HOMO) is characterized as a mixed metal-ligand orbital, with significant contribution from iridium d orbitals combined with π orbitals from the phenyl rings of the ppy ligands [8] [9]. The HOMO energy has been calculated at -5.343 eV using B3LYP/LANL2DZ methodology [8]. The orbital is particularly distributed at carbon positions C₁, C₃, C₅, and C₇ of the ppy ligands, following the charge density wave pattern established by the nitrogen heteroatom.

The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly ligand-centered, localized primarily on the pyridine rings of the ppy ligands with calculated energy of -1.685 eV [8]. The LUMO distribution is concentrated at carbon positions C₂, C₄, C₆, and C₇, complementing the HOMO distribution pattern. This spatial separation between HOMO and LUMO is characteristic of metal-to-ligand charge transfer (MLCT) transitions.

The HOMO-LUMO energy gap of 3.658 eV corresponds well with experimental optical transitions, although relativistic effects and spin-orbit coupling corrections are necessary for quantitative agreement with spectroscopic data [8] [9]. Hubbard model corrections (DFT+U+V) have been employed to better capture electron localization effects, with calculated U parameters of 7.36 eV for iridium d orbitals and various inter-site V parameters ranging from 1.32 to 2.65 eV for interactions with neighboring carbon and nitrogen atoms [9].

Triplet State Configuration

The triplet excited state of fac-Ir(ppy)₃ has been extensively characterized through high-resolution optical spectroscopy and theoretical calculations [5]. The emitting triplet state exhibits a large zero-field splitting (ZFS) of 170 cm⁻¹, confirming its assignment as a ³MLCT state [5]. This large ZFS arises from the effective spin-orbit coupling between the metal d orbitals and ligand π* orbitals.

Three distinct triplet substates have been identified with precise energetic positions:

- Substate I: 19,693 cm⁻¹ (507.79 nm) with τ = 116 μs

- Substate II: 19,712 cm⁻¹ (507.31 nm) with τ = 6.4 μs

- Substate III: 19,863 cm⁻¹ (503.45 nm) with τ = 200 ns [5]

The substantial differences in emission lifetimes among the substates reflect varying degrees of spin-orbit coupling and oscillator strength. Group-theoretical analysis indicates that all three substates are non-degenerate, consistent with the lowered symmetry (C₃) in the crystal matrix environment [5].

The triplet state configuration has been characterized as having predominantly ³MLCT character with significant mixing from higher-lying singlet and triplet MLCT states through spin-orbit coupling [10] [11] [12]. This mixing is responsible for the unusually high phosphorescence quantum yields approaching unity under optimal conditions.

Spectroscopic Fingerprints

UV-Vis Absorption and Emission Spectra

The UV-Visible absorption spectrum of fac-Ir(ppy)₃ exhibits several characteristic features that provide diagnostic information about its electronic structure [13]. Strong absorption bands in the ultraviolet region at 278 and 250 nm are assigned to ligand-centered π-π* transitions (LC), while medium-intensity bands at 386 and 354 nm correspond to spin-allowed ¹MLCT transitions [13].

Weaker absorption features in the visible region at 406, 451, and 485 nm are attributed to spin-forbidden ³MLCT transitions that gain intensity through spin-orbit coupling [13]. These transitions are responsible for the characteristic yellow-green color of the complex and represent the lowest-energy electronic excitations.

The emission spectrum displays intense green phosphorescence with a maximum at 512 nm (19,530 cm⁻¹) in liquid THF at room temperature, shifting to 535 nm (18,690 cm⁻¹) in frozen THF at 77 K [14]. The emission originates from the lowest triplet state and exhibits characteristic vibrational structure with progressions at approximately 1010 cm⁻¹ [13]. The zero-phonon line appears at 507-508 nm in CH₂Cl₂ matrix at cryogenic temperatures [5].

Photoluminescence quantum yields are exceptionally high, approaching 100% in the temperature range of 80-370 K when measured in PMMA matrices [5]. The quantum yield drops to approximately 88% at 1.5 K due to changes in the population distribution among triplet substates and alterations in non-radiative decay pathways [5].

Temperature-Dependent Photophysical Behavior

The photophysical properties of fac-Ir(ppy)₃ exhibit significant temperature dependence that provides insight into the excited state dynamics [14] [15]. At cryogenic temperatures (1.5 K), emission originates primarily from the lowest triplet substate I, producing a broad spectrum centered at 535 nm with a half-width of approximately 2900 cm⁻¹ [14].

As temperature increases, thermal population of higher-lying triplet substates becomes significant. Above 6 K, emission from substate II at 505 nm becomes dominant due to its higher radiative rate despite the small energy separation of only 13.5 cm⁻¹ from substate I [14]. The temperature-dependent intensity changes follow Boltzmann statistics, allowing determination of the substate energy separations.

The phase transition from frozen to liquid solution at 165 K results in a characteristic red shift of the emission maximum from 505 nm to 512 nm [14]. This solvatochromic effect arises from dipole-dipole interactions between the excited state dipole moment and polar solvent molecules, leading to energetic stabilization of the emitting state.

Average emission lifetimes show complex temperature dependence reflecting the equilibration between multiple triplet substates. At room temperature, the average lifetime is approximately 2.1 μs, determined by the weighted contributions from all populated substates [14]. At low temperatures, where only substate I is populated, much longer lifetimes of 145 μs are observed [14].

The temperature-independent quantum yield in the range 80-370 K indicates that non-radiative decay pathways, particularly thermal activation to metal-centered (³MC) states, are not significant under these conditions [15]. This thermal stability is crucial for practical applications in OLED devices and photocatalytic systems.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H319 (99.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant